

Physicochemical characteristics of 5-(Trifluoromethyl)pyridazin-3(2H)-one

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B021603

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An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological significance of **5-(Trifluoromethyl)pyridazin-3(2H)-one**. This compound belongs to the pyridazinone class, a versatile heterocyclic scaffold known for its wide-ranging applications in medicinal chemistry and agrochemicals.^{[1][2]} The inclusion of a trifluoromethyl group often enhances metabolic stability and biological activity, making this particular derivative a compound of significant interest.

Core Physicochemical Characteristics

The fundamental properties of **5-(Trifluoromethyl)pyridazin-3(2H)-one** are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.

Property	Value
CAS Number	244268-34-6
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O
Molecular Weight	164.09 g/mol
Melting Point	106-108 °C
Appearance	Pale beige to pale brown solid
Solubility	Slightly soluble in DMSO and Methanol
Storage Conditions	2-8°C, Sealed in a dry environment

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyridazinone derivatives are crucial for reproducible research. While a specific protocol for **5-(Trifluoromethyl)pyridazin-3(2H)-one** is not extensively detailed in publicly available literature, a general and reliable synthesis can be adapted from established methods for analogous compounds.[3][4]

General Synthesis of 6-Substituted-3(2H)-pyridazinones

The most common and robust method for synthesizing the pyridazinone core involves the cyclocondensation of a γ -keto acid with a hydrazine derivative, followed by an optional dehydrogenation step to introduce unsaturation in the ring.[4]

Step 1: Cyclocondensation to form 4,5-dihydropyridazin-3(2H)-one

- A solution of the appropriate γ -keto acid (e.g., 4,4,4-trifluoro-3-oxobutanoic acid) (0.01 mol) is prepared in a suitable solvent such as ethanol (30 mL).
- Hydrazine hydrate (0.015 mol) is added to the solution.
- The reaction mixture is heated to reflux and maintained for approximately 4 hours, during which the formation of the dihydropyridazinone ring occurs.
- Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

- The crude product is dried and can be purified by crystallization from ethanol.[\[3\]](#)

Step 2: Dehydrogenation to form Pyridazin-3(2H)-one

- The synthesized 4,5-dihydropyridazin-3(2H)-one derivative (0.039 mol) is dissolved in glacial acetic acid (100 mL).
- The solution is heated to 60–70 °C.
- A solution of bromine (0.043 mol) in glacial acetic acid (25 mL) is added dropwise to the heated mixture.
- The reaction is then refluxed for an additional 3 hours to complete the dehydrogenation.
- After cooling the mixture in an ice bath, it is neutralized with ammonium hydroxide to precipitate the final product.
- The precipitate is collected by filtration, washed thoroughly with cold water until neutral, and dried. The final product can be purified by recrystallization.[\[3\]](#)

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds of the pyridazinone ring.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step experimental workflow for the synthesis of a pyridazinone derivative, adapted from common literature procedures.[\[3\]](#)[\[4\]](#)



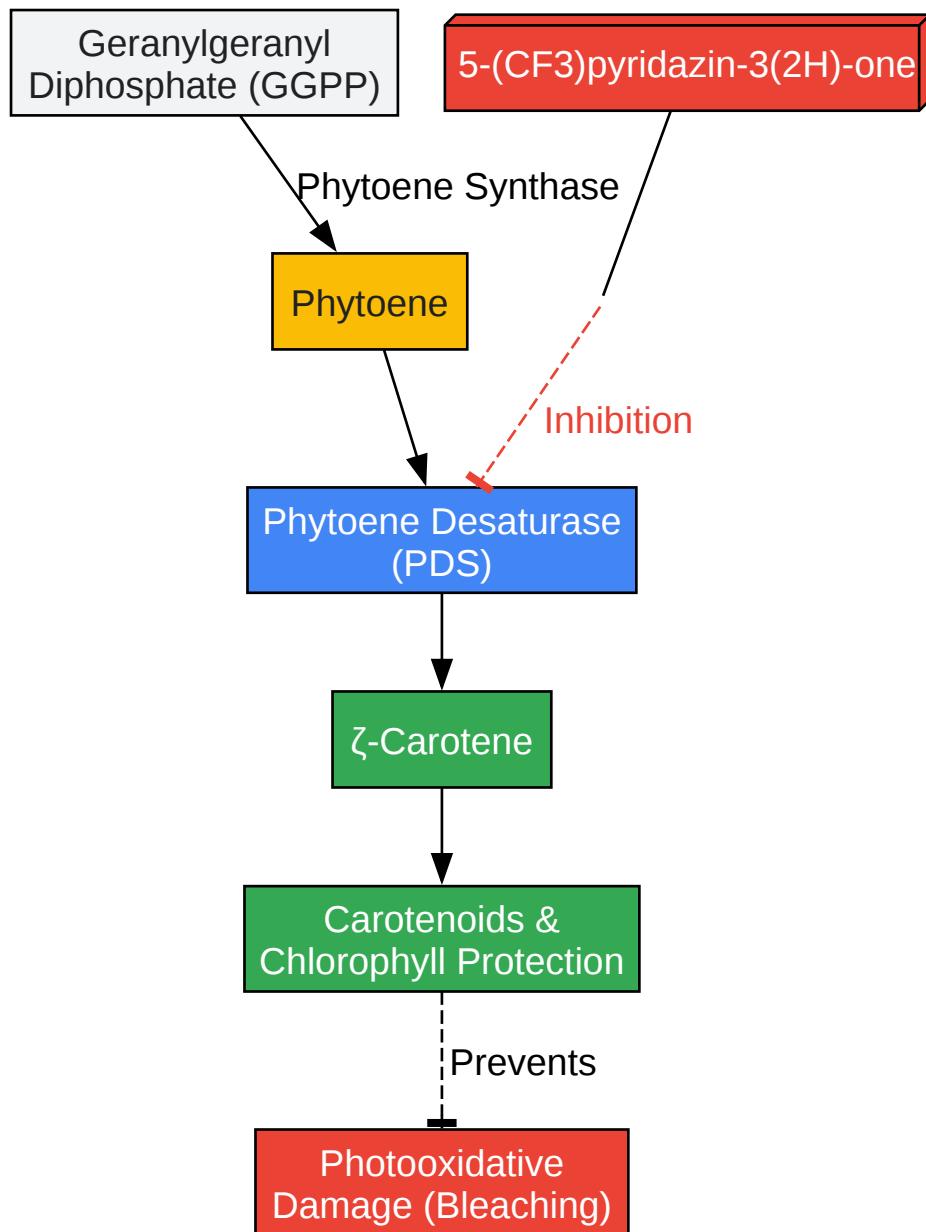
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A generalized two-step synthesis protocol for pyridazinone compounds.

Biological Signaling Pathway: Herbicidal Mode of Action

Trifluoromethyl-substituted pyridazinones are known to act as bleaching herbicides.^[5] Their primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), a critical component in the plant carotenoid biosynthesis pathway.^{[6][7]} Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of protective carotenoids, ultimately causing photooxidative damage and plant death.^[7]

Herbicidal Mode of Action of Pyridazinone PDS Inhibitors



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References

- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
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